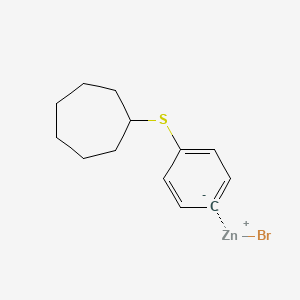

4-CycloheptylthiophenylZinc bromide

Description

4-CycloheptylthiophenylZinc bromide is an organozinc compound characterized by a cycloheptylthiophenyl group bonded to a zinc bromide moiety. Organozinc reagents like this are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and selectivity.

Properties

Molecular Formula |

C13H17BrSZn |

|---|---|

Molecular Weight |

350.6 g/mol |

IUPAC Name |

bromozinc(1+);phenylsulfanylcycloheptane |

InChI |

InChI=1S/C13H17S.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h6-7,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |

InChI Key |

GCIBVFVGFWXWDI-UHFFFAOYSA-M |

Canonical SMILES |

C1CCCC(CC1)SC2=CC=[C-]C=C2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-CycloheptylthiophenylZinc bromide typically involves the reaction of 4-Cycloheptylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

4-CycloheptylthiophenylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions typically involve the formation of new carbon-carbon bonds, leading to more complex organic molecules .

Scientific Research Applications

4-CycloheptylthiophenylZinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be used to modify biological molecules for research purposes.

Industry: Utilized in the production of fine chemicals and materials science

Mechanism of Action

The mechanism of action of 4-CycloheptylthiophenylZinc bromide involves the transfer of the cycloheptylthiophenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

a. Arylzinc Bromides (e.g., PhenylZinc Bromide)

- Structure : Unlike 4-CycloheptylthiophenylZinc bromide, phenylzinc bromide lacks the cycloheptylthio group, reducing steric hindrance. This difference impacts their coordination chemistry and reaction kinetics.

- Synthesis : Arylzinc bromides are typically synthesized via direct zinc insertion into aryl halides or transmetallation from Grignard reagents. For example, 2-(bromomethyl)naphthalene reacts with thiourea to form isothiouronium bromide (as in ). Analogously, this compound might be derived from a bromomethylcycloheptylthiophenyl precursor and zinc metal.

b. Ionic Bromide Salts (e.g., 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide)

- Structure : The isothiouronium bromide in features ionic bonding between a cationic organic moiety and Br⁻, stabilized by N–H⋯Br hydrogen bonds. In contrast, this compound exhibits covalent Zn–C bonding, with zinc likely in a tetrahedral coordination environment.

- Stability: Ionic bromides like isothiouronium salts are generally air-stable, whereas organozinc bromides are moisture-sensitive and require inert handling.

c. Bromomethyl Precursors (e.g., 4-(Bromomethyl)benzaldehyde)

- Reactivity: Bromomethyl compounds () serve as precursors for nucleophilic substitutions. For instance, 2-(bromomethyl)naphthalene in reacts with thiourea to form the isothiouronium salt. Similarly, a bromomethylcycloheptylthiophenyl precursor could react with zinc to form the target organozinc compound.

- Organozinc bromides pose additional risks, such as pyrophoricity under certain conditions.

Crystallographic and Stability Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.